8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Overview
Description
8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrazole with a suitable aldehyde or ketone, followed by cyclization with an amidine, can yield the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its benzylpiperidine moiety enhances its binding affinity and selectivity towards CDK2, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C28H30N4 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
InChI |
InChI=1S/C28H30N4/c1-20-26(23-11-6-3-7-12-23)27-29-25-14-8-13-24(25)28(32(27)30-20)31-17-15-22(16-18-31)19-21-9-4-2-5-10-21/h2-7,9-12,22H,8,13-19H2,1H3 |
InChI Key |
GMKIFHQQATZJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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